molecular formula C19H17N3OS2 B2727803 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone CAS No. 864855-92-5

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone

Cat. No. B2727803
M. Wt: 367.49
InChI Key: GLBNRYRZDYZPBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone is a useful research compound. Its molecular formula is C19H17N3OS2 and its molecular weight is 367.49. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antituberculosis Activity

A study by Selvam et al. (2011) focused on synthesizing 3-heteroarylthioquinoline derivatives, demonstrating their significant in vitro antituberculosis activity against Mycobacterium tuberculosis. Among the compounds tested, specific derivatives exhibited potent activity with minimal inhibitory concentrations (MIC) highlighting their potential as antituberculosis agents without toxic effects on mouse fibroblast cells (Selvam Chitra et al., 2011).

Antimicrobial and Antifungal Activities

Zahmatkesh et al. (2022) synthesized novel 2,3-dihydroquinazolin-4(1H)-one derivatives, evaluating their antibacterial and antifungal activities against various strains. This study highlights the potential of these compounds in developing new classes of antimicrobial and antidiabetic drugs (Zahmatkesh, Karim et al., 2022).

Photophysics and DFT Studies

Pannipara et al. (2017) conducted experimental and theoretical studies on dihydroquinazolinone derivatives, revealing their photophysical properties and intramolecular charge transfer characteristics. The research demonstrates the influence of solvent polarity on the photophysical behavior of these compounds, providing insight into their potential applications in materials science (Pannipara, M. et al., 2017).

Antiproliferative Activity

Salem et al. (2020) explored the anticancer activity of novel heterocycles derived from 6-iodo-2-phenyl-4H-benzo[d][1,3]thiazine-4-thione. Some derivatives showed high cytotoxic activities against cancer cell lines, comparable to doxorubicin, suggesting their potential as therapeutic agents in cancer treatment (Salem, M. et al., 2020).

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS2/c23-17(22-12-6-10-14-7-4-5-11-16(14)22)13-24-19-20-18(21-25-19)15-8-2-1-3-9-15/h1-5,7-9,11H,6,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBNRYRZDYZPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=NS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone

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